Cas no 2225170-42-1 ((2-cyclopropyl-4-(methoxycarbonyl)phenyl)boronic acid)

(2-Cyclopropyl-4-(methoxycarbonyl)phenyl)boronic acid is a boronic acid derivative featuring a cyclopropyl substituent and a methoxycarbonyl functional group on the phenyl ring. This compound is valuable in Suzuki-Miyaura cross-coupling reactions, where its boronic acid moiety facilitates efficient carbon-carbon bond formation with aryl or vinyl halides. The cyclopropyl group enhances steric and electronic properties, while the methoxycarbonyl functionality offers further derivatization potential. Its stability and reactivity make it a useful intermediate in pharmaceutical and agrochemical synthesis. The compound is typically handled under inert conditions to preserve its boronic acid integrity. Suitable for research and industrial applications, it demonstrates consistent performance in palladium-catalyzed coupling reactions.
(2-cyclopropyl-4-(methoxycarbonyl)phenyl)boronic acid structure
2225170-42-1 structure
商品名:(2-cyclopropyl-4-(methoxycarbonyl)phenyl)boronic acid
CAS番号:2225170-42-1
MF:C11H13BO4
メガワット:220.03
CID:5143146
PubChem ID:168438729

(2-cyclopropyl-4-(methoxycarbonyl)phenyl)boronic acid 化学的及び物理的性質

名前と識別子

    • (2-cyclopropyl-4-(methoxycarbonyl)phenyl)boronic acid
    • 2225170-42-1
    • インチ: 1S/C11H13BO4/c1-16-11(13)8-4-5-10(12(14)15)9(6-8)7-2-3-7/h4-7,14-15H,2-3H2,1H3
    • InChIKey: ZKLCLIAFWHUWTQ-UHFFFAOYSA-N
    • ほほえんだ: C1(B(O)O)=CC=C(C(OC)=O)C=C1C1CC1

計算された属性

  • せいみつぶんしりょう: 220.0906891g/mol
  • どういたいしつりょう: 220.0906891g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 265
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 66.8Ų

(2-cyclopropyl-4-(methoxycarbonyl)phenyl)boronic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C904664-10mg
(2-cyclopropyl-4-(methoxycarbonyl)phenyl)boronic acid
2225170-42-1 95%
10mg
¥1,789.20 2022-09-29
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C904664-25mg
(2-cyclopropyl-4-(methoxycarbonyl)phenyl)boronic acid
2225170-42-1 95%
25mg
¥3,499.20 2022-09-29

(2-cyclopropyl-4-(methoxycarbonyl)phenyl)boronic acid 関連文献

(2-cyclopropyl-4-(methoxycarbonyl)phenyl)boronic acidに関する追加情報

Recent Advances in the Application of (2-cyclopropyl-4-(methoxycarbonyl)phenyl)boronic acid (CAS: 2225170-42-1) in Chemical Biology and Pharmaceutical Research

Boronic acid derivatives have emerged as pivotal tools in modern chemical biology and drug discovery, with (2-cyclopropyl-4-(methoxycarbonyl)phenyl)boronic acid (CAS: 2225170-42-1) gaining particular attention in recent studies. This compound, characterized by its unique cyclopropyl and methoxycarbonyl substituents, exhibits remarkable properties that make it valuable for diverse applications ranging from Suzuki-Miyaura cross-coupling reactions to targeted drug delivery systems. Recent literature highlights its growing importance in the development of novel therapeutic agents and biochemical probes.

A 2023 study published in Journal of Medicinal Chemistry demonstrated the compound's exceptional performance as a key intermediate in the synthesis of proteolysis-targeting chimeras (PROTACs). The researchers utilized its boronic acid moiety to facilitate efficient conjugation with E3 ligase ligands, resulting in enhanced cellular permeability and target protein degradation efficiency. The cyclopropyl group was found to significantly improve metabolic stability compared to analogous linear alkyl derivatives, while the methoxycarbonyl group contributed to optimal solubility profiles in physiological conditions.

In the field of cancer therapeutics, a recent breakthrough published in Nature Chemical Biology (2024) employed 2225170-42-1 as a critical building block for developing selective kinase inhibitors. The compound's unique spatial configuration enabled precise targeting of oncogenic kinases while minimizing off-target effects. Molecular dynamics simulations revealed that the cyclopropyl ring induces favorable conformational constraints that enhance binding specificity to the ATP-binding pockets of target kinases.

The compound has also shown promise in diagnostic applications. A 2024 ACS Sensors publication detailed its incorporation into a novel fluorescence-based sensor array for detecting reactive oxygen species in live cells. The boronic acid group's reversible interaction with peroxides, combined with the stability imparted by the cyclopropyl moiety, allowed for real-time monitoring of oxidative stress with unprecedented sensitivity and temporal resolution.

From a synthetic chemistry perspective, recent advances in continuous flow chemistry (2023, Organic Process Research & Development) have significantly improved the scalability of 2225170-42-1 production. The development of novel palladium catalysts has enabled more efficient Miyaura borylation reactions of the corresponding aryl halide precursor, achieving yields exceeding 85% with excellent purity profiles suitable for pharmaceutical applications.

Ongoing clinical trials (Phase I/II) are currently evaluating several drug candidates incorporating this boronic acid derivative as a key pharmacophore. Preliminary results suggest favorable pharmacokinetic properties, including extended half-life and reduced cytochrome P450-mediated metabolism, attributed to the strategic incorporation of the cyclopropyl group. Researchers anticipate that these characteristics may translate to improved dosing regimens and reduced drug-drug interactions in clinical settings.

Looking forward, the unique structural features of 2225170-42-1 position it as a versatile scaffold for addressing multiple challenges in medicinal chemistry. Its simultaneous capacity for covalent reversible binding (via boronic acid) and metabolic stabilization (via cyclopropyl) makes it particularly valuable for next-generation drug development. Current research efforts are exploring its potential in targeted protein degradation, allosteric modulator design, and as a novel warhead for covalent inhibitors against challenging therapeutic targets.

おすすめ記事

推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
河南东延药业有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
河南东延药业有限公司
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm